molecular formula C15H9BrClN3OS B2588128 2-bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 179232-90-7

2-bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2588128
CAS No.: 179232-90-7
M. Wt: 394.67
InChI Key: GCQRSLZMHOJBGK-UHFFFAOYSA-N
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Description

2-Bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-chlorophenyl group at position 5 and a 2-bromobenzamide moiety at position 2 (Fig. 1). Its molecular formula is C₁₅H₁₀BrClN₃OS, with a molecular weight of 360.23 g/mol . The compound’s structure combines electron-withdrawing groups (bromine and chlorine) with a rigid thiadiazole scaffold, which is often associated with bioactivity in medicinal and agrochemical contexts.

Properties

IUPAC Name

2-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClN3OS/c16-12-4-2-1-3-11(12)13(21)18-15-20-19-14(22-15)9-5-7-10(17)8-6-9/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQRSLZMHOJBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method includes the formation of the thiadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the bromine and chlorophenyl groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

2-bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C15H9BrClN3OSC_{15}H_{9}BrClN_{3}OS and a molecular weight of approximately 383.67 g/mol. Its structure includes a thiadiazole moiety, which is known for contributing to various biological activities, including anticancer and antimicrobial properties. The presence of halogen atoms (bromine and chlorine) enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research indicates that 2-bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide exhibits promising anticancer properties. Studies have shown that thiadiazole derivatives can induce apoptosis in various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)

The mechanism of action often involves the inhibition of specific enzymes or receptors that are critical for cancer cell proliferation. For example, compounds in this class may interact with heat shock proteins or DNA topoisomerases, leading to decreased viability of cancer cells and reduced tumor growth in xenograft models .

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have demonstrated antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values suggest moderate to good activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli8.33 - 23.15 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These findings indicate potential applications in developing new antimicrobial agents .

Enzyme Inhibition

Recent studies have focused on the compound's ability to inhibit key enzymes associated with various diseases. For instance, derivatives like 2-bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative disorders such as Alzheimer's disease .

Synthesis and Derivative Development

The synthesis of 2-bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions starting from simpler precursors to form the thiadiazole ring followed by functionalization to achieve the desired benzamide structure. This synthetic flexibility allows for the development of various derivatives with altered biological properties .

Case Studies and Research Findings

Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

  • Anticancer Studies : A study demonstrated that modifications to the thiadiazole core could enhance anticancer activity against specific cell lines, suggesting that structural variations can lead to improved therapeutic profiles .
  • Antimicrobial Efficacy : Research has shown that certain derivatives exhibit enhanced activity against resistant bacterial strains, indicating their potential as novel antibiotics .

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

2-Bromo-N-(5-Phenyl-1,3,4-Thiadiazol-2-yl)Benzamide
  • Structure : Lacks the 4-chlorophenyl substitution on the thiadiazole ring.
  • Molecular Weight : 360.23 g/mol (identical to the target compound due to equivalent substituents except for chlorine omission).
  • LogP decreases slightly (estimated ~3.8), enhancing aqueous solubility .
2-Bromo-N-[5-(2,4-Dichlorophenyl)-1,3,4-Thiadiazol-2-yl]Benzamide
  • Structure : Features a 2,4-dichlorophenyl group instead of 4-chlorophenyl.
  • Molecular Weight : 395.13 g/mol (C₁₅H₈BrCl₂N₃OS) .
  • Impact : Additional chlorine increases molecular weight and logP (~4.5), enhancing lipophilicity. The dichloro substitution may improve π-π stacking interactions in biological targets but could reduce metabolic stability due to steric hindrance .
2-Bromo-N-[5-(4-tert-Butylphenyl)-1,3,4-Thiadiazol-2-yl]Benzamide
  • Structure : Substitutes 4-chlorophenyl with a bulky 4-tert-butylphenyl group.
  • Molecular Weight : 416.33 g/mol (C₁₉H₁₈BrN₃OS) .
  • Impact : The tert-butyl group significantly increases hydrophobicity (logP ~5.0), favoring membrane penetration but risking poor solubility. Steric bulk may hinder binding to flat enzymatic pockets .

Substituent Variations on the Benzamide Moiety

4-Chloro-N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)Benzamide
  • Structure : Replaces 2-bromobenzamide with 4-chlorobenzamide .
  • Spectral Data :
    • ¹H NMR : Aromatic protons adjacent to chlorine (δ ~7.4–7.6 ppm) differ from bromine-induced deshielding (δ ~7.6–8.0 ppm) .
    • IR : Similar C=O stretches (~1680 cm⁻¹) but lacks the C-Br vibration (~560 cm⁻¹) .
2-Fluoro-N-(5-(Pyridin-2-yl)-1,3,4-Thiadiazol-2-yl)Benzamide
  • Structure : Substitutes bromine with fluorine and thiadiazole-linked phenyl with pyridinyl .
  • Molecular Weight : 327.3 g/mol (C₁₄H₁₀FN₅OS) .
  • Impact : Fluorine’s smaller size and strong electronegativity increase polarity (PSA ~55 Ų), improving solubility but reducing passive diffusion. Pyridinyl substitution introduces basicity, enabling pH-dependent solubility .

Physicochemical and Spectral Comparisons

Compound Molecular Weight (g/mol) logP Key Spectral Features (¹H NMR/IR)
Target Compound 360.23 4.04 δ 7.6–8.0 (Br-C₆H₄), IR: 1680 cm⁻¹ (C=O), 560 cm⁻¹ (C-Br)
5-Phenyl Analog 360.23 ~3.8 δ 7.4–7.8 (unsubstituted phenyl), IR: 1680 cm⁻¹ (C=O)
2,4-Dichlorophenyl Analog 395.13 ~4.5 δ 7.5–7.9 (Cl-C₆H₃), IR: 740 cm⁻¹ (C-Cl)
4-Fluoro-Benzamide Derivative 327.3 ~3.2 δ 7.3–7.7 (F-C₆H₄), IR: 1680 cm⁻¹ (C=O), 1220 cm⁻¹ (C-F)

Biological Activity

2-bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This compound has gained attention due to its diverse biological activities, including potential anticancer, antimicrobial, and antiviral properties. The unique structural features of this compound, including the presence of bromine and chlorine substituents along with a thiadiazole moiety, contribute to its biological profile.

Chemical Structure

The molecular formula for 2-bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide is C15H11BrClN3S. Its structure includes a benzamide linked to a thiadiazole ring, which is known for its pharmacological significance.

Anticancer Properties

Research indicates that compounds containing the thiadiazole scaffold exhibit significant anticancer activity. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives of thiadiazole can inhibit the growth of various cancer cell lines. Specifically, compounds similar to 2-bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide have demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and colorectal cancer (HT-29) cell lines with inhibition rates exceeding 60% at certain concentrations .
CompoundCell LineIC50 (µM)Inhibition (%)
2-bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamideMCF-70.6568.28
Similar Thiadiazole DerivativeHT-292.4162.95

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented. Compounds similar to 2-bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide have shown effectiveness against various bacterial strains:

  • Mechanism : The mechanism of action is believed to involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Antiviral Activity

Thiadiazole derivatives are also being explored for their antiviral potential. Preliminary studies suggest that these compounds may inhibit viral replication through interaction with viral proteins or host cell factors.

The biological activity of 2-bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The thiadiazole ring can bind to enzymes involved in critical metabolic pathways in cancer cells and pathogens.
  • Apoptosis Induction : Studies have shown that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their anticancer effects against different cell lines. The findings indicated that modifications in the structure significantly impacted biological activity .
  • Structural Activity Relationship (SAR) : Research has highlighted the importance of substituents on the thiadiazole ring in enhancing biological activity. For example, bromine and chlorine substitutions were found to improve anticancer potency compared to unsubstituted analogs.

Q & A

Q. Q1. What are the optimal synthetic routes for 2-bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential heterocyclic ring formation and coupling reactions. A validated route includes:

Thiadiazole ring formation : Reacting 4-chlorobenzaldehyde thiosemicarbazone with bromine in acetic acid to yield the 1,3,4-thiadiazole core.

Benzamide coupling : Using 2-bromobenzoyl chloride with the thiadiazole intermediate in anhydrous DMF, catalyzed by triethylamine (TEA) at 0–5°C for 24 hours .
Optimization strategies :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
  • Adjust stoichiometry (1:1.2 molar ratio of thiadiazole to benzoyl chloride) to minimize byproducts.
  • Purify via column chromatography (yield: 65–75%) .

Q. Q2. How can the purity and structural integrity of this compound be validated?

Analytical methods :

  • HPLC : Purity >95% using a C18 column (acetonitrile/water 70:30, UV detection at 254 nm).
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, thiadiazole C-S coupling in ¹³C).
    • FTIR : Key peaks include C=O stretch (~1680 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
  • Mass spectrometry : ESI-MS [M+H]⁺ at m/z 409.2 (calculated: 409.3) .

Q. Q3. What are the primary biological targets or activities reported for this compound?

In vitro studies suggest:

  • Anticancer activity : IC₅₀ values of 12–25 µM against HeLa and MCF-7 cells via apoptosis induction (caspase-3 activation) .
  • Antimicrobial effects : Moderate inhibition of S. aureus (MIC: 32 µg/mL) due to thiadiazole-mediated disruption of membrane integrity .
    Mechanistic insights : Molecular docking shows high affinity for EGFR kinase (binding energy: −9.2 kcal/mol), correlating with experimental cytotoxicity .

Advanced Research Questions

Q. Q4. How do structural modifications (e.g., halogen substitution) impact bioactivity?

Case study :

  • Bromine vs. chlorine : The bromine atom at the benzamide position enhances lipophilicity (logP: 3.8 vs. 3.2 for Cl-analogues), improving cell membrane penetration and anticancer potency .
  • Thiadiazole vs. oxadiazole : Replacing sulfur with oxygen reduces activity (IC₅₀ increases to >50 µM), likely due to weaker hydrogen bonding with target proteins .
    Methodology : Use QSAR models to predict bioactivity changes based on Hammett constants (σ) of substituents .

Q. Q5. How can researchers resolve contradictions in reported solubility and stability data?

Data discrepancies :

  • Solubility in DMSO ranges from 10–25 mg/mL across studies.
    Resolution strategies :

Controlled experiments : Measure solubility at fixed temperature (25°C) and ionic strength (0.1 M PBS).

Degradation analysis : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to identify hydrolytic byproducts (e.g., free benzamide).

Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL refinement) confirms stability under storage conditions .

Q. Q6. What experimental models are suitable for in vivo pharmacokinetic studies?

Recommended models :

  • Rodent studies : Administer 10 mg/kg (IV) in Sprague-Dawley rats; monitor plasma levels via LC-MS/MS. Key parameters:
    • t₁/₂ : ~4.2 hours.
    • Cmax : 1.8 µg/mL.
  • Tissue distribution : High accumulation in liver and kidneys (AUC ratio: 3:1 vs. plasma) due to thiadiazole metabolism by CYP3A4 .
    Challenges : Low oral bioavailability (<15%) necessitates formulation optimization (e.g., nanoemulsions) .

Q. Q7. How can researchers design SAR studies to identify high-potency derivatives?

Stepwise approach :

Core modifications : Vary substituents on the thiadiazole (e.g., 4-Cl → 4-F) and benzamide (e.g., Br → CF₃).

In silico screening : Use AutoDock Vina to prioritize derivatives with ΔG < −8.5 kcal/mol.

Validation : Synthesize top candidates and test against a panel of cancer cell lines (e.g., NCI-60).
Key finding : A 4-CF₃ analog showed 3-fold higher activity than the parent compound against colorectal cancer .

Q. Q8. What are the best practices for handling and storing this compound to ensure reproducibility?

Storage :

  • Conditions : −20°C in amber vials under argon.
  • Stability : Degrades by <5% over 6 months if moisture-free (validated by Karl Fischer titration) .
    Safety :
  • PPE : Nitrile gloves, lab coat, and chemical goggles.
  • Spill management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate .

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